molecular formula C8H5N3 B592415 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene CAS No. 128447-00-7

6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene

Cat. No.: B592415
CAS No.: 128447-00-7
M. Wt: 143.15 g/mol
InChI Key: OSJSCSIZJAPFDX-UHFFFAOYSA-N
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Description

6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene is a heterocyclic compound with a fused ring structure that includes a cyclopropane ring fused to a pyrido[2,3-D]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrido[2,3-D]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Pyrido[2,3-D]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-D]pyrimidin-7-one: Exhibits significant kinase inhibitory activity.

    Pyrimido[4,5-D][1,3]oxazine: Studied for its antimicrobial properties

Uniqueness: 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene is unique due to its fused cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable scaffold in drug design .

Properties

CAS No.

128447-00-7

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

6,8,10-triazatricyclo[5.4.0.02,4]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C8H5N3/c1-5-2-10-8-7(6(1)5)3-9-4-11-8/h1-2,4H,3H2

InChI Key

OSJSCSIZJAPFDX-UHFFFAOYSA-N

SMILES

C1C2=C3C=C3C=NC2=NC=N1

Canonical SMILES

C1C2=C3C=C3C=NC2=NC=N1

Synonyms

1H-Cyclopropa[4,5]pyrido[2,3-d]pyrimidine (9CI)

Origin of Product

United States

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